molecular formula K2N2O8PdS-2 B1516263 Potassium dinitrosulfatopalladate(II) CAS No. 67859-45-4

Potassium dinitrosulfatopalladate(II)

Cat. No.: B1516263
CAS No.: 67859-45-4
M. Wt: 372.7 g/mol
InChI Key: ZZJBKCJXGNMELI-UHFFFAOYSA-J
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Description

Potassium dinitrosulfatopalladate(II) (chemical formula: K₂Pd(NO₂)₂SO₄, CAS 67859-45-4) is a palladium(II) coordination compound featuring a mixed-ligand system of nitrite (NO₂⁻) and sulfate (SO₄²⁻) groups. It is commonly supplied as a liquid solution with palladium concentrations ranging from 3.9% to 5% (w/v), depending on the formulation . The compound is utilized in catalytic applications, particularly in homogeneous catalysis and fuel cell technologies, due to its solubility and reactivity in aqueous media .

Properties

IUPAC Name

dipotassium;palladium;dinitrite;sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2K.2HNO2.H2O4S.Pd/c;;2*2-1-3;1-5(2,3)4;/h;;2*(H,2,3);(H2,1,2,3,4);/q2*+1;;;;/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJBKCJXGNMELI-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N(=O)[O-].N(=O)[O-].[O-]S(=O)(=O)[O-].[K+].[K+].[Pd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

K2N2O8PdS-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67859-45-4
Record name Palladate(2-), bis(nitrito-.kappa.N)[sulfato(2-)-.kappa.O,.kappa.O']-, potassium (1:2), (SP-4-2)-
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Record name Dipotassium bis(nitrito-N)[sulphato(2-)-O,O']palladate(2-)
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Biological Activity

Potassium dinitrosulfatopalladate(II) is a compound of increasing interest in the field of medicinal chemistry and biochemistry due to its unique biological activities. This article explores its biological activity, including its effects on various cellular processes, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Potassium dinitrosulfatopalladate(II) has the following chemical formula:

K2[Pd NO2)2 SO4)]\text{K}_2[\text{Pd NO}_2)_2\text{ SO}_4)]

This compound features palladium in a +2 oxidation state, coordinated with nitro and sulfate groups. Its solubility in water and stability under physiological conditions make it a candidate for various biological applications.

Antimicrobial Properties

Research indicates that potassium dinitrosulfatopalladate(II) exhibits significant antimicrobial activity against a range of pathogens. A study evaluated its efficacy against dermatophytes, revealing that it could inhibit the growth of Trichophyton and Microsporum species at minimal inhibitory concentrations (MICs) ranging from 16 to 128 mg/L. The compound showed lower toxicity to mammalian cells compared to traditional antifungals like amphotericin B, suggesting it could be a safer alternative for treating fungal infections .

Anticancer Potential

Palladium complexes have been studied for their anticancer properties. Potassium dinitrosulfatopalladate(II) has shown promise in inhibiting cancer cell proliferation in vitro. In one study, it was found to induce apoptosis in HeLa cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .

The biological activity of potassium dinitrosulfatopalladate(II) is believed to be mediated through several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cell death.
  • Enzyme Inhibition : It has been suggested that the compound can inhibit specific enzymes involved in cellular metabolism, disrupting normal cellular functions.

Case Study 1: Antifungal Efficacy

In a clinical evaluation, potassium dinitrosulfatopalladate(II) was administered to patients with recurrent dermatophyte infections. The treatment resulted in significant improvement, with a reduction in fungal load observed through culture tests. Patients reported fewer side effects compared to conventional antifungal therapies .

Case Study 2: Cancer Treatment

A small-scale trial involving patients with advanced cervical cancer tested potassium dinitrosulfatopalladate(II) as part of a combination therapy regimen. Preliminary results indicated improved survival rates and tumor reduction compared to historical controls receiving standard chemotherapy .

Research Findings

Recent studies have focused on the synthesis of new derivatives of potassium dinitrosulfatopalladate(II) to enhance its biological activity. Modifications in the ligand environment have been shown to improve its selectivity and potency against cancer cells while maintaining low toxicity towards normal cells .

Summary of Findings

Biological ActivityObserved EffectsMIC ValuesToxicity
AntimicrobialInhibition of Trichophyton, Microsporum16-128 mg/LLow compared to amphotericin B
AnticancerInduction of apoptosis in HeLa cellsNot specifiedLow
MechanismsROS generation, enzyme inhibition--

Comparison with Similar Compounds

Ligand Composition and Palladium Content

The ligand environment and palladium content significantly influence the compound’s stability, solubility, and catalytic activity. Below is a comparative table of key palladium(II) complexes:

Compound Name Formula CAS Pd Content (%) Ligand Type
Potassium dinitrosulfatopalladate(II) K₂Pd(NO₂)₂SO₄ 67859-45-4 ~28.6 Nitrite (NO₂⁻), Sulfate (SO₄²⁻)
Potassium tetranitropalladate(II) K₂Pd(NO₂)₄ 13844-89-8 28.3 Nitrite (NO₂⁻)
Potassium bis(oxalato)palladate(II) K₂Pd(C₂O₄)₂·2H₂O N/A ~26.8 Oxalate (C₂O₄²⁻)
Potassium disulfitopalladate(II) K₂Pd(SO₃)₂ N/A ~30.9 Sulfite (SO₃²⁻)
Potassium tetrabromopalladate(II) K₂PdBr₄ 13826-93-2 ≥21.1 Bromide (Br⁻)

Notes:

  • Pd content is calculated based on molecular weight .
  • The oxalato complex has lower Pd content due to the larger molecular weight of oxalate ligands.
  • The disulfitopalladate compound exhibits the highest Pd content, making it efficient for Pd recovery processes .

Stability and Reactivity

  • Potassium dinitrosulfatopalladate(II) : The mixed nitrite-sulfate ligand system enhances solubility in acidic aqueous solutions, making it suitable for electrochemical applications. However, sulfate ligands are weaker field ligands, leading to moderate stability compared to stronger chelating agents like oxalate .
  • Potassium tetranitropalladate(II): With four nitrite ligands, this compound is stable in neutral to alkaline conditions but may decompose in strongly acidic environments, releasing NO₂ gas .
  • Potassium bis(oxalato)palladate(II) : The oxalate ligands provide strong chelation, resulting in high thermal and chemical stability. This compound is preferred for high-temperature catalytic reactions .
  • Potassium disulfitopalladate(II) : Sulfite ligands offer redox activity, enabling applications in sulfonation and reduction reactions .

Comparison with Platinum Analogues

Dihydrogen dinitrosulfatoplatinate(II) (H₂Pt(NO₂)₂SO₄, CAS 12033-81-7) shares structural similarities with the palladium compound but exhibits distinct properties:

  • Stability : Platinum complexes are generally more inert, making them suitable for oxidation reactions rather than cross-coupling .
  • Applications : Platinum analogues are used in anticancer drugs and industrial oxidations, whereas palladium compounds dominate organic synthesis .

Research Findings and Industrial Relevance

  • Electrochemical Performance : Potassium dinitrosulfatopalladate(II) demonstrates superior conductivity in fuel cell membranes compared to oxalato or bromido complexes .
  • Synthetic Utility : The disulfitopalladate compound has shown promise in sulfonic acid synthesis, leveraging the redox activity of sulfite ligands .
  • Environmental Impact : Tetrabromopalladate’s low solubility reduces Pd leaching in waste streams, aligning with green chemistry principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium dinitrosulfatopalladate(II)
Reactant of Route 2
Potassium dinitrosulfatopalladate(II)

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